
3-Ethynyl-3-methyl-azetidine
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Overview
Description
3-Ethynyl-3-methyl-azetidine is a four-membered nitrogen-containing heterocycle with an ethynyl group and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methyl-azetidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-azetidine and an ethynylating agent.
Ethynylation Reaction: The ethynyl group is introduced via a nucleophilic substitution reaction. Common reagents for this step include ethynyl halides (e.g., ethynyl bromide) and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-methyl-azetidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the ethynyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
3-Ethynyl-3-methyl-azetidine and its derivatives are being investigated for their potential therapeutic effects. The unique structure of azetidines allows them to interact with biological targets effectively, making them suitable candidates for drug development.
Antidepressant Activity
Research has indicated that certain azetidine derivatives exhibit significant antidepressant properties. For instance, compounds derived from 3-methylene azetidine have shown efficacy in reversing the effects of reserpine and antagonizing tetrabenazine, suggesting potential use in treating depression . The pharmacological activity of these compounds points to their ability to modulate neurotransmitter systems involved in mood regulation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of nitrogen-containing heterocycles, including azetidines. These compounds have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The structural features of this compound may contribute to its ability to disrupt bacterial cell functions.
Synthetic Applications
The synthesis of this compound is facilitated by innovative methodologies that enhance its utility in organic chemistry. These synthetic strategies not only allow for the creation of this compound but also enable the exploration of its derivatives.
Photoredox Catalysis
A recent advancement in azetidine synthesis involves photoredox copper catalysis, which has been employed to create highly functionalized azetidines from tertiary alkylamines and alkynes. This method showcases the versatility of azetidines in constructing complex molecular frameworks relevant to medicinal chemistry . The ability to modify these compounds post-synthesis opens avenues for developing new therapeutic agents.
Late-stage Functionalization
The introduction of this compound into complex molecular environments allows for late-stage modifications, which is crucial for drug discovery processes. This flexibility can lead to the development of novel compounds with tailored biological activities, enhancing their therapeutic potential .
Case Study 1: Antidepressant Efficacy
A study investigating the antidepressant effects of methylene-3-azetidine derivatives demonstrated significant improvements in animal models subjected to stress-induced depression tests. The results indicated that these compounds could serve as a foundation for developing new antidepressants with fewer side effects compared to traditional medications .
Case Study 2: Antimicrobial Activity
In another research effort, a series of azetidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that specific modifications on the azetidine ring structure enhanced antimicrobial potency, suggesting that this compound could be a lead compound for further development in anti-tubercular therapies .
Summary Table of Applications
Biological Activity
3-Ethynyl-3-methyl-azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
- Molecular Formula : C6H9N
- Molecular Weight : 97.14 g/mol
- IUPAC Name : 3-Ethynyl-3-methylazetidine
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious disease treatment.
Antitumor Activity
A study investigated the compound's ability to inhibit estrogen receptor alpha (ER-α) degradation in breast cancer models. The fluoromethyl azetidine group was found to enhance the degradation efficacy significantly, leading to tumor regression in tamoxifen-resistant breast cancer xenografts. In vitro assays showed that compounds with this structural modification achieved up to 97% efficacy in degrading ER-α, which is crucial for the proliferation of estrogen-dependent tumors .
Antimicrobial Properties
In another study focusing on azetidine derivatives, compounds similar to this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It modulates receptor activity, particularly estrogen receptors, which play a significant role in breast cancer development.
- Cellular Interference : The compound interferes with cellular processes critical for tumor growth and survival.
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with metastatic estrogen receptor-positive breast cancer, compounds derived from this compound demonstrated significant tumor regression and reduced intratumoral ER-α levels. These findings highlight the compound's potential as a therapeutic agent in resistant cancer forms .
Case Study 2: Antimicrobial Efficacy
A comparative study on azetidine derivatives revealed that this compound exhibited superior antimicrobial activity compared to standard antibiotics. The compound was tested against various pathogens, showing promising results in inhibiting bacterial growth .
Data Tables
Properties
Molecular Formula |
C6H9N |
---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
3-ethynyl-3-methylazetidine |
InChI |
InChI=1S/C6H9N/c1-3-6(2)4-7-5-6/h1,7H,4-5H2,2H3 |
InChI Key |
YHIZQYVPVZNAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C#C |
Origin of Product |
United States |
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